molecular formula C22H31NO4 B561903 Epiequisetin

Epiequisetin

Cat. No.: B561903
M. Wt: 373.5 g/mol
InChI Key: QNQBPPQLRODXET-YPFNAWONSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

Epiequisetin, also known as 5’-Epiequisetin, is a tetramic acid derivative that has shown cytotoxicity against various prostate cancer cell lines . The primary targets of this compound are proteins responsible for cell proliferation, apoptosis, and migration . These include PI3K, Akt, phosphorylated Akt, and proteins which control the cell cycle .

Mode of Action

This compound interacts with its targets to regulate their expression . It upregulates the expression of DR5 and cleave-caspase 3, which play important roles in the process of apoptosis . When DR5 is silenced, the proportion of apoptotic cells induced by this compound remarkably declines . This compound also downregulates the expression of survivin, which plays a key role in the process of survival and apoptosis .

Biochemical Pathways

This compound impacts several biochemical pathways. It regulates the expression of proteins that control the cell cycle, thus blocking the cell cycle at the G1 phase . It also impacts beta-catenin and cadherins, which are associated with cell migration .

Result of Action

This compound has shown an anti-prostate cancer effect by inducing apoptosis and inhibiting cell proliferation and migration both in vitro and in vivo . It significantly inhibits the progression of prostate cancer in mice, accompanied by regulating the protein expression of DR5, caspase 8, survivin, and cadherins .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. It is known that environmental signals can influence gene expression and subsequent health outcomes

Preparation Methods

Epiequisetin is typically isolated from Fusarium equiseti through bioassay-guided isolation . The synthetic routes and reaction conditions for its preparation involve the use of specific reagents and conditions to ensure the purity and efficacy of the compound. Industrial production methods are still under research, but the focus is on optimizing the yield and reducing the cost of production .

Properties

IUPAC Name

(3E,5R)-3-[[(1S,2R,4aS,6R,8aR)-1,6-dimethyl-2-[(E)-prop-1-enyl]-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]-hydroxymethylidene]-5-(hydroxymethyl)-1-methylpyrrolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31NO4/c1-5-6-15-9-8-14-11-13(2)7-10-16(14)22(15,3)20(26)18-19(25)17(12-24)23(4)21(18)27/h5-6,8-9,13-17,24,26H,7,10-12H2,1-4H3/b6-5+,20-18+/t13-,14-,15-,16-,17-,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNQBPPQLRODXET-YPFNAWONSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1C=CC2CC(CCC2C1(C)C(=C3C(=O)C(N(C3=O)C)CO)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/[C@@H]1C=C[C@@H]2C[C@@H](CC[C@H]2[C@]1(C)/C(=C\3/C(=O)[C@H](N(C3=O)C)CO)/O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the mechanism of action of Epiequisetin in prostate cancer cells?

A1: this compound exhibits its anti-cancer effects through multiple mechanisms. Research suggests that it induces apoptosis (programmed cell death) in prostate cancer cells by:

  • Upregulating DR5 and Cleave-Caspase 3: this compound increases the expression of death receptor 5 (DR5) and cleaved caspase 3, both crucial players in the apoptotic pathway []. This effect was confirmed by silencing DR5, which led to a decrease in this compound-induced apoptosis [].
  • Downregulating Survivin: this compound reduces the expression of Survivin, a protein known to inhibit apoptosis and promote cell survival [].
  • Cell Cycle Arrest: this compound causes cell cycle arrest at the G1 phase, preventing cell division and proliferation [].
  • Modulating PI3K/Akt Pathway: It influences the PI3K/Akt signaling pathway, a critical regulator of cell growth, survival, and proliferation [].
  • Targeting Beta-catenin and Cadherins: this compound affects Beta-catenin and cadherin proteins, which are involved in cell adhesion and migration [].

Q2: What is the source of this compound, and are there any other notable activities associated with this compound?

A2: this compound, a tetramic acid derivative, was first isolated from the marine sponge-derived fungus Fusarium equiseti [, ]. Beyond its promising anti-cancer activity, this compound also exhibits:

  • Anti-Vibrio activity: this compound demonstrates inhibitory effects against various Vibrio species, a genus of bacteria known to cause diseases in aquatic animals [].

Q3: Has the efficacy of this compound been tested in a living model? What were the results?

A3: Yes, the efficacy of this compound has been evaluated in vivo using a mouse model of prostate cancer. The results demonstrated that this compound significantly inhibited prostate cancer progression in these mice []. This anti-cancer effect was accompanied by the regulation of key proteins such as DR5, caspase 8, Survivin, and cadherins in vivo, supporting the in vitro findings [].

Q4: Are there any analytical methods available for the detection and quantification of this compound?

A4: While specific details regarding analytical methods for this compound were not provided in the presented research, it can be inferred that techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are likely employed for the isolation, characterization, and quantification of this compound from its natural sources and biological samples [, ].

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